(2-oxopyridin-1(2H)-yl)acetic acid
Overview
Description
(2-oxopyridin-1(2H)-yl)acetic acid is a heterocyclic compound that features a pyridine ring with a ketone group at the 2-position and an acetic acid moiety attached to the nitrogen atom
Mechanism of Action
Target of Action
Related compounds such as 1h-pyrrolo[2,3-b]pyridine derivatives have been reported to exhibit potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) .
Mode of Action
It can be inferred from related studies that such compounds may interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Fgfr signaling pathways, which are targeted by related compounds, play a crucial role in various cellular processes, including organ development, cell proliferation and migration, and angiogenesis . Abnormal activation of these pathways is associated with the progression and development of several cancers .
Result of Action
Related compounds have been reported to inhibit cell proliferation and induce apoptosis in certain cancer cell lines .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2-oxopyridin-1(2H)-yl)acetic acid. For instance, reaction conditions such as temperature and the presence of certain reagents can affect the synthesis and yield of such compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-oxopyridin-1(2H)-yl)acetic acid typically involves the reaction of pyridine derivatives with acetic anhydride or other acylating agents. One common method includes the use of Grignard reagents added to pyridine N-oxides, followed by treatment with acetic anhydride at elevated temperatures . Another approach involves the use of copper catalysis and activation by lithium fluoride or magnesium chloride to achieve the desired substitution on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-oxopyridin-1(2H)-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
(2-oxopyridin-1(2H)-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2-oxo-pyridine: A simpler analog without the acetic acid moiety.
1H-pyrazolo[3,4-b]pyridine: A bicyclic compound with similar structural features.
Spirooxindole derivatives: Compounds with a spiro-connected oxindole and pyridine ring.
Uniqueness
(2-oxopyridin-1(2H)-yl)acetic acid is unique due to the presence of both a ketone group and an acetic acid moiety, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-(2-oxopyridin-1-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-6-3-1-2-4-8(6)5-7(10)11/h1-4H,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMONVJKJUDZYIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56546-36-2 | |
Record name | 2-(2-oxo-1,2-dihydropyridin-1-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (2-oxopyridin-1(2H)-yl)acetic acid interact with its target and what are the downstream effects?
A1: Research indicates that this compound, specifically a derivative named A55 (2-(3-carbamoyl-6-hydroxy-4-methyl-2-oxopyridin-1(2H)-yl) acetic acid), acts as a selective inhibitor of the RelA subunit of the transcription factor NF-κB. [] This interaction directly inhibits RelA's binding to DNA, potentially disrupting the downstream transcriptional activity regulated by this subunit. [] NF-κB plays a crucial role in various cellular processes, including inflammation and immune responses. Therefore, selectively inhibiting RelA could offer a targeted approach to modulating these pathways.
Q2: What is the structural significance of incorporating a thiazoline moiety into this compound derivatives?
A2: Researchers have synthesized a this compound derivative bifunctionalized with thiazoline to create a building block for hexadentate chelators. [] This modification allows for the creation of ligands capable of binding hard metal(III) ions. [] This is particularly relevant for potential applications in molecular imaging, where stable complexes with metal ions are often desired.
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